molecular formula C15H34Cl3N3 B012804 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride CAS No. 101607-37-8

3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride

Cat. No. B012804
M. Wt: 362.8 g/mol
InChI Key: ZRFYWZVRTSQINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMAP or DMF. This compound is a tertiary amine that is used as a catalyst in various chemical reactions. The unique structure of DMAP makes it an effective catalyst for a wide range of chemical reactions. In

Mechanism Of Action

DMAP catalyzes reactions by acting as a nucleophilic catalyst. It forms a complex with the substrate and helps to activate it towards the reaction. The amine group of DMAP acts as a Lewis base and coordinates with the substrate. The nitrogen lone pair of electrons helps to stabilize the intermediate and facilitate the reaction.

Biochemical And Physiological Effects

DMAP has no known biochemical or physiological effects. It is not used as a drug and is not ingested by humans or animals. It is only used in chemical reactions in the laboratory.

Advantages And Limitations For Lab Experiments

The advantages of using DMAP as a catalyst are that it is a highly effective catalyst for a wide range of chemical reactions. It is also relatively inexpensive and easy to obtain. The limitations of using DMAP are that it is toxic and should be handled with care. It can also be difficult to remove from the reaction mixture, which can lead to contamination of the product.

Future Directions

There are several future directions for the use of DMAP in scientific research. One direction is to explore its use in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its use in the synthesis of new materials, such as polymers and nanoparticles. Finally, there is potential for the development of new catalysts based on the structure of DMAP. These catalysts could have improved selectivity and efficiency in chemical reactions.

Synthesis Methods

DMAP is synthesized from 3,9-diazabicyclo(3.3.1)nonane and 3-(diethylamino)propyl chloride. The reaction takes place in the presence of triethylamine and is catalyzed by acetic anhydride. The product is then purified by recrystallization to obtain the trihydrochloride salt.

Scientific Research Applications

DMAP is widely used in scientific research as a catalyst in various chemical reactions. It is commonly used in the synthesis of esters, amides, and lactams. DMAP is also used in the synthesis of pharmaceuticals and agrochemicals. It has been shown to be an effective catalyst for the acylation of amines, alcohols, and carboxylic acids.

properties

CAS RN

101607-37-8

Product Name

3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride

Molecular Formula

C15H34Cl3N3

Molecular Weight

362.8 g/mol

IUPAC Name

N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride

InChI

InChI=1S/C15H31N3.3ClH/c1-4-17(5-2)10-7-11-18-12-14-8-6-9-15(13-18)16(14)3;;;/h14-15H,4-13H2,1-3H3;3*1H

InChI Key

ZRFYWZVRTSQINE-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl

Canonical SMILES

CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl

synonyms

N,N-diethyl-3-(9-methyl-7,9-diazabicyclo[3.3.1]non-7-yl)propan-1-amine trihydrochloride

Origin of Product

United States

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